molecular formula C7H7NO2 B120074 2-Methylnicotinic acid CAS No. 3222-56-8

2-Methylnicotinic acid

Cat. No. B120074
CAS RN: 3222-56-8
M. Wt: 137.14 g/mol
InChI Key: HNTZKNJGAFJMHQ-UHFFFAOYSA-N
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Description

2-Methylnicotinic acid, also known as NAI or mNAI, is an RNA SHAPE reagent . It is used in the study of RNA structures, particularly in live-cell RNA structure profiling .


Synthesis Analysis

The synthesis of 2-Methylnicotinic acid involves the use of small, electrophilic chemical probes to react with the 2′-hydroxyl group, providing insight into RNA structure and its dynamics in varied cell states or in cells with gene knockouts .


Molecular Structure Analysis

The molecular formula of 2-Methylnicotinic acid is C7H7NO2 . It has an average mass of 137.136 Da and a monoisotopic mass of 137.047684 Da . The compound is also known as 2-Methylpyridine-3-carboxylic acid .


Chemical Reactions Analysis

2-Methylnicotinic acid is used as a probe for RNA structures in vivo . It shows moderate improvements with respect to the state-of-the-art selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) reagent NAI on naked RNA under in vitro conditions .


Physical And Chemical Properties Analysis

2-Methylnicotinic acid is a powder with a melting point of 68-72 °C . It should be stored at a temperature of 2-8°C .

Mechanism of Action

Target of Action

2-Methylnicotinic acid, also known as 2-Methylnicotinic acid imidazolide (NAI), is primarily used as a reagent in Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) experiments . Its primary targets are RNA molecules, specifically the flexible ribonucleotides in the RNA backbone .

Mode of Action

2-Methylnicotinic acid interacts with its targets by creating adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides . This interaction is relatively independent of nucleotide identity . The compound’s ability to modify the RNA backbone allows it to probe the structure of RNA molecules, both in vitro and in vivo .

Biochemical Pathways

The biochemical pathways affected by 2-Methylnicotinic acid are those involved in RNA structure and function. By modifying the RNA backbone, this compound can reveal the flexibility of nucleotides, which is often constrained by base-pairing or protein-binding . This information can then be used to investigate the complex folded structures of RNA molecules, many of which play key cellular roles .

Pharmacokinetics

It is known that the compound has very low toxicity and can permeate biological membranes, making it suitable for use in living cells .

Result of Action

The action of 2-Methylnicotinic acid results in the modification of RNA structures, revealing the flexibility of nucleotides and thereby providing insights into RNA structure and function . This can have significant implications for understanding key cellular processes, as RNA structure often plays a critical role in regulating these processes .

Action Environment

The action of 2-Methylnicotinic acid can be influenced by various environmental factors. For instance, the compound’s effectiveness in probing RNA structure can be affected by the presence of proteins that bind to the RNA molecule . Additionally, the compound requires a certain contact time with cells to be effective . It’s also worth noting that the compound’s ability to permeate biological membranes allows it to function in the complex environment of living cells .

Safety and Hazards

When handling 2-Methylnicotinic acid, it is recommended to wear personal protective equipment/face protection . It is also advised to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

2-Methylnicotinic acid is a promising tool for the study of RNA structures, particularly in live-cell RNA structure profiling . It has been extended to the SHALiPE approach, selective 2′-hydroxyl acylation with lithium ion-based primer extension . Future research may focus on improving the efficiency and accuracy of this tool for probing RNA structures both in vitro and in vivo .

properties

IUPAC Name

2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTZKNJGAFJMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349156
Record name 2-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylnicotinic acid

CAS RN

3222-56-8
Record name 2-Methylnicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3222-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylnicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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